N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-methyl-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring an imidazole core substituted with a 1-methyl group and a sulfonamide moiety. The propyl chain includes a hydroxyl group, a methyl branch, and a 4-methoxyphenyl substituent.
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-15(19,8-12-4-6-13(22-3)7-5-12)10-17-23(20,21)14-9-18(2)11-16-14/h4-7,9,11,17,19H,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTCCEWTNDLFTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CN(C=N2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Hydroxy and Methoxyphenyl Groups: The hydroxy and methoxyphenyl groups are introduced through a Friedel-Crafts alkylation reaction, where the imidazole sulfonamide is reacted with the appropriate phenol derivative in the presence of a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium hydride can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-methyl-1H-imidazole-4-sulfonamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets. It can also serve as a probe in biochemical assays to investigate cellular processes.
Medicine
Medically, compounds with sulfonamide groups are often explored for their antibacterial and antifungal properties. This compound could be investigated for its potential as a therapeutic agent in treating infections or other diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in coordination with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations :
- Core Heterocycles : The target compound’s imidazole core differs from triazoles and benzimidazoles , which may alter electronic properties and binding affinities.
- Functional Groups: Sulfonamide (-SO₂NH-) and hydroxyl (-OH) groups in the target compound contrast with carboxamides (-CONH₂) in and thiones (-C=S) in .
- Substituents : The 4-methoxyphenyl group is common in both the target compound and the benzimidazole derivative , suggesting shared hydrophobic characteristics. Fluorinated aryl groups in enhance electronegativity and metabolic stability compared to methoxy substituents.
Spectral Data :
- IR Spectroscopy :
- NMR :
Hydrogen-Bonding and Crystal Packing
- Comparable to Etter’s graph set analysis, such interactions may stabilize crystal lattices .
- Triazole-Thiones : Thione (-C=S) and NH groups participate in S···H-N and N-H···S bonds, favoring layered packing.
- Benzimidazole Carboxamide : Carboxamide groups form N-H···O=C interactions, while methoxy groups contribute to weak C-H···O bonds.
Biological Activity
N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-methyl-1H-imidazole-4-sulfonamide, also known by its CAS number 1448072-05-6, is a sulfonamide derivative that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound's unique structural features suggest potential biological activities that warrant detailed investigation. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 339.4 g/mol
- CAS Number : 1448072-05-6
Antioxidant Activity
Research indicates that imidazole derivatives can possess antioxidant properties. A study examining various imidazole compounds reported that they could scavenge free radicals effectively, thereby providing cellular protection against oxidative stress . Given that this compound contains an imidazole moiety, it may also exhibit antioxidant activity.
Case Studies and Research Findings
-
Anticholinesterase Activity :
A study explored various imidazole derivatives for their potential as antidotes against anticholinesterase poisoning. The findings suggested that modifications in the side chains significantly influenced the efficacy of these compounds against cholinesterase inhibitors . While this compound was not specifically tested, its structural characteristics imply potential in this area. -
G Protein-Coupled Receptors (GPCRs) :
GPCRs are pivotal in mediating various physiological responses. Compounds with imidazole structures have been shown to interact with GPCRs, influencing signaling pathways related to inflammation and pain . This suggests that this compound could have implications in therapeutic areas involving GPCR modulation.
Potential Applications
Given its biological activity, this compound may find applications in:
- Antibacterial therapies targeting resistant strains.
- Antioxidant formulations aimed at reducing oxidative damage in cells.
- Pharmacological research focused on GPCR interactions for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
